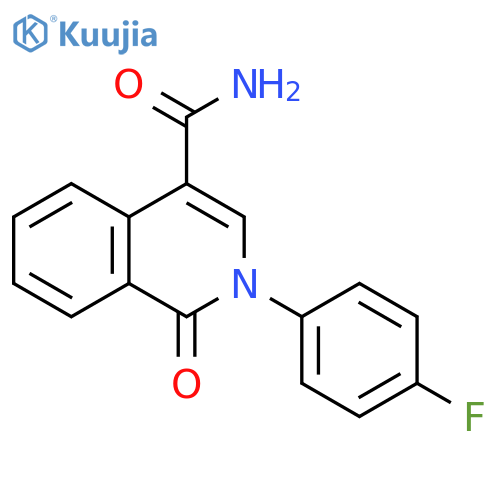

Cas no 339106-93-3 (2-(4-FLUOROPHENYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE)

2-(4-FLUOROPHENYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE 化学的及び物理的性質

名前と識別子

-

- 2-(4-FLUOROPHENYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE

- 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

- 4-Isoquinolinecarboxamide, 2-(4-fluorophenyl)-1,2-dihydro-1-oxo-

- 9H-068

- 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxamide

- HMS1364B22

- Bionet2_000044

- 339106-93-3

- MFCD00215332

- Oprea1_873071

- AKOS015993741

-

- インチ: 1S/C16H11FN2O2/c17-10-5-7-11(8-6-10)19-9-14(15(18)20)12-3-1-2-4-13(12)16(19)21/h1-9H,(H2,18,20)

- InChIKey: GKYRYERGUBQLFX-UHFFFAOYSA-N

- ほほえんだ: C1(=O)C2=C(C=CC=C2)C(C(N)=O)=CN1C1=CC=C(F)C=C1

計算された属性

- せいみつぶんしりょう: 282.08045576g/mol

- どういたいしつりょう: 282.08045576g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 469

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 63.4Ų

じっけんとくせい

- 密度みつど: 1.397±0.06 g/cm3(Predicted)

- ふってん: 546.9±50.0 °C(Predicted)

- 酸性度係数(pKa): 14.12±0.20(Predicted)

2-(4-FLUOROPHENYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 9H-068-100MG |

2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide |

339106-93-3 | >90% | 100MG |

2023-07-11 | ||

| Key Organics Ltd | 9H-068-10MG |

2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide |

339106-93-3 | >90% | 10mg |

2023-07-11 | ||

| Key Organics Ltd | 9H-068-50MG |

2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide |

339106-93-3 | >90% | 50mg |

2023-07-11 | ||

| Key Organics Ltd | 9H-068-1MG |

2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide |

339106-93-3 | >90% | 1mg |

2023-07-11 | ||

| Key Organics Ltd | 9H-068-5MG |

2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide |

339106-93-3 | >90% | 5mg |

2023-07-11 |

2-(4-FLUOROPHENYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE 関連文献

-

Uday S. Annapure RSC Adv., 2016,6, 99774-99780

-

2. Book reviews

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70

-

Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670

-

7. Book reviews

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

2-(4-FLUOROPHENYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDEに関する追加情報

Comprehensive Overview of 2-(4-FLUOROPHENYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE (CAS No. 339106-93-3)

The compound 2-(4-FLUOROPHENYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE (CAS No. 339106-93-3) is a specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a fluorophenyl group and an isoquinolinecarboxamide backbone, makes it a subject of interest for drug discovery and development. Researchers are increasingly exploring its applications in targeting specific enzymes or receptors, particularly in the context of kinase inhibition and cancer therapeutics.

In recent years, the demand for small-molecule inhibitors has surged, driven by advancements in precision medicine. 2-(4-FLUOROPHENYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE has been studied for its potential role in modulating cellular pathways, such as those involved in inflammation and metabolic disorders. Its fluorine substitution enhances its bioavailability and binding affinity, a feature highly valued in modern drug design. This aligns with the growing trend of fluorinated compounds in medicinal chemistry, a topic frequently searched in academic and industrial databases.

The synthesis of 339106-93-3 involves multi-step organic reactions, including amide coupling and cyclization techniques. Its purity and stability are critical for reproducible results, making it a focal point for analytical chemists and quality control specialists. Discussions on platforms like ResearchGate and PubMed often highlight challenges in optimizing its yield and scalability, reflecting the compound's relevance in process chemistry.

From an SEO perspective, queries such as "isoquinoline derivatives in drug discovery" or "fluorophenyl compounds and their applications" are trending among scientists and students. This underscores the need for detailed, accessible content on niche chemicals like 2-(4-FLUOROPHENYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE. By addressing these search intents, this article aims to bridge the gap between complex research and practical knowledge dissemination.

Environmental and safety considerations are also paramount. While 339106-93-3 is not classified as hazardous, proper handling protocols are recommended to ensure workplace safety. This aligns with global initiatives promoting green chemistry and sustainable lab practices, topics gaining traction in both academic and industrial circles.

In summary, 2-(4-FLUOROPHENYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE represents a promising scaffold for future therapeutics. Its intersection with drug development, chemical synthesis, and molecular biology makes it a compelling subject for ongoing research. As the scientific community continues to explore its potential, this compound may soon feature prominently in peer-reviewed studies and patent applications.

339106-93-3 (2-(4-FLUOROPHENYL)-1-OXO-1,2-DIHYDRO-4-ISOQUINOLINECARBOXAMIDE) 関連製品

- 1933589-19-5((4,5-Dihydrofuran-2-yl)(1H-pyrazol-4-yl)methanol)

- 67643-51-0(2,4-dibromo-5-methylaniline)

- 2228630-87-1(3,3-difluoro-3-(2-methoxynaphthalen-1-yl)propanoic acid)

- 17990-16-8((+)-cis-Abienol)

- 926236-32-0(tert-butyl(3,4-difluorophenyl)methylamine)

- 1805013-23-3(4-(Aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-3-methanol)

- 1523106-72-0(1-(Azetidin-3-yl)imidazole-4-carboxylic acid)

- 80952-72-3(20(R)-Ginsenoside Rg2)

- 1201194-56-0(2-(5-methyl-2-pyridyl)acetic acid;hydrochloride)

- 1805557-62-3(2-Amino-4-bromo-6-(trifluoromethoxy)benzenesulfonamide)